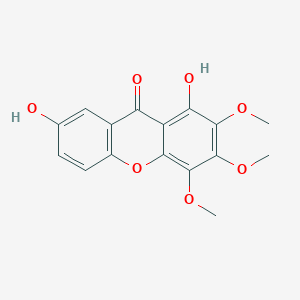
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of pharmacological properties. This particular compound has been isolated from natural sources such as Halenia elliptica and has shown potential in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the isolation from the ethyl acetate fraction of the ethanol extract of the aerial parts of Halenia elliptica. The compound is then purified using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from natural sources followed by purification processes. Advances in synthetic organic chemistry may also allow for the development of more efficient synthetic routes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted xanthones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Medicine: Potential therapeutic applications due to its antimicrobial, antifungal, and antitumor activities.
Industry: May be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators, reducing inflammation at the cellular level.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparación Con Compuestos Similares
1,5-Dihydroxy-2,3,7-trimethoxyxanthen-9-one: Similar structure with hydroxyl and methoxy substitutions at different positions.
1-Hydroxy-2,3,4,5-tetramethoxyxanthen-9-one: Contains an additional methoxy group compared to 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
78405-32-0 |
|---|---|
Fórmula molecular |
C16H14O7 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
1,7-dihydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-14-12(19)10-11(18)8-6-7(17)4-5-9(8)23-13(10)15(21-2)16(14)22-3/h4-6,17,19H,1-3H3 |
Clave InChI |
WJNCOCOQNPOXCB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















